![molecular formula C25H25FN4O5S B13449668 (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)
(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenylsulfonamido group, a methoxyphenyl group, and a methanopyrido[1,2-a][1,5]diazocine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the methanopyrido[1,2-a][1,5]diazocine core, followed by the introduction of the fluorophenylsulfonamido and methoxyphenyl groups through a series of substitution and coupling reactions. The final step involves the formation of the carboxamide group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
科学研究应用
Chemistry
In chemistry, (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages over existing compounds in certain applications.
作用机制
The mechanism of action of (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other methanopyrido[1,2-a][1,5]diazocine derivatives and fluorophenylsulfonamido compounds. These compounds share structural features with (1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide but may differ in their specific functional groups or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry. This unique structure may confer specific reactivity and biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C25H25FN4O5S |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
(1R,9R)-5-[(3-fluorophenyl)sulfonylamino]-N-(4-methoxyphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide |
InChI |
InChI=1S/C25H25FN4O5S/c1-35-20-7-5-19(6-8-20)27-25(32)29-13-16-11-17(15-29)23-10-9-22(24(31)30(23)14-16)28-36(33,34)21-4-2-3-18(26)12-21/h2-10,12,16-17,28H,11,13-15H2,1H3,(H,27,32)/t16-,17+/m0/s1 |
InChI 键 |
ACYSDERUEPWODX-DLBZAZTESA-N |
手性 SMILES |
COC1=CC=C(C=C1)NC(=O)N2C[C@@H]3C[C@H](C2)C4=CC=C(C(=O)N4C3)NS(=O)(=O)C5=CC=CC(=C5)F |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)N2CC3CC(C2)C4=CC=C(C(=O)N4C3)NS(=O)(=O)C5=CC=CC(=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


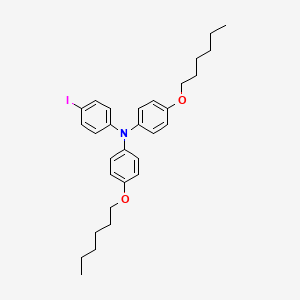
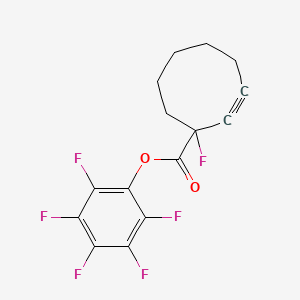
![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
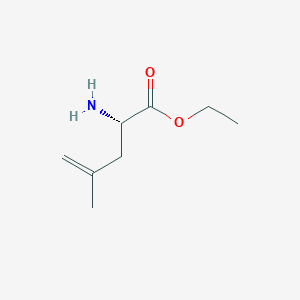
![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)
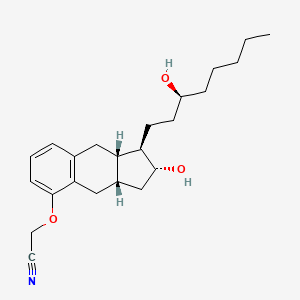
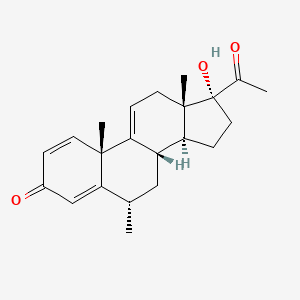
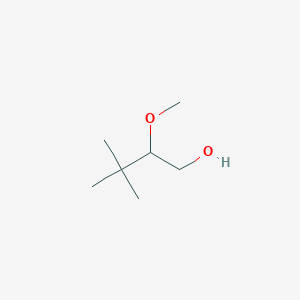
![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
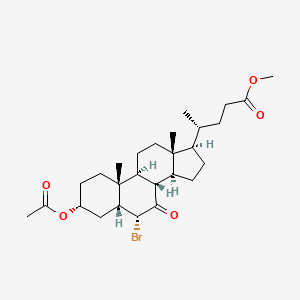
![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)

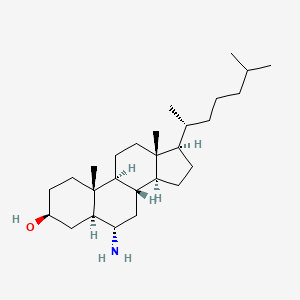
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
